molecular formula C30H25Cl2N3O3S B379026 ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B379026
M. Wt: 578.5g/mol
InChI Key: YXBLVBXEWVFHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.

    Substitution reactions:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate can be compared with other dihydropyridine derivatives:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Properties

Molecular Formula

C30H25Cl2N3O3S

Molecular Weight

578.5g/mol

IUPAC Name

ethyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H25Cl2N3O3S/c1-3-38-30(37)27-26(19-10-12-21(31)13-11-19)23(16-33)29(35-28(27)20-7-5-4-6-8-20)39-17-25(36)34-22-14-9-18(2)24(32)15-22/h4-15,26,35H,3,17H2,1-2H3,(H,34,36)

InChI Key

YXBLVBXEWVFHEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

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